ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate
Description
Ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4H-chromene backbone substituted with a 4-bromophenyl group at position 3, a ketone at position 4, and a complex ethoxy side chain at position 7. This compound shares structural similarities with other chromene-based esters studied for applications in materials science and medicinal chemistry, particularly due to its electron-withdrawing bromophenyl and ketone groups, which influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-4-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrO7/c1-3-11-29-19(25)13-30-16-9-10-17-18(12-16)31-22(23(27)28-4-2)20(21(17)26)14-5-7-15(24)8-6-14/h3,5-10,12H,1,4,11,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDAWNKYFRGXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene derivatives are a well-studied class of compounds due to their diverse biological and physicochemical properties. Below is a detailed comparison of the target compound with analogs reported in the literature:
Substituent Analysis at Position 7
The substituent at position 7 of the chromene core significantly impacts solubility, reactivity, and crystallinity:
*Estimated based on structural similarity to ; †Calculated from formula.
Key Structural and Functional Differences
- Electron-Withdrawing Effects: The 4-bromophenyl group is common across all analogs, but substituents at position 7 modulate electronic properties. The cyanomethoxy group () introduces strong electron-withdrawing effects, while the allyloxy group in the target compound offers moderate polarity and reactivity .
- Hydrogen Bonding : The 2-oxo group in the ethoxy side chain (target compound) facilitates hydrogen bonding, which may influence crystal packing (as per Etter’s rules in ). In contrast, the isopropyloxy group () disrupts such interactions, leading to amorphous solid states .
- Biological Relevance : Compounds like the 2-methoxybenzoyloxy derivative () exhibit enhanced lipophilicity, making them candidates for membrane permeability in drug design. The allyloxy group in the target compound may confer unique metabolic stability or toxicity profiles .
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